1,3-Bis(2-phenylethenyl)pyrene

Regioselective synthesis Non-K-region pyrene Substitution position effect

1,3-Bis(2-phenylethenyl)pyrene (CAS 921599-37-3) is a symmetrically 1,3-disubstituted pyrene derivative bearing two (E)-2-phenylethenyl (styryl) groups at the non-K-region positions of the pyrene core. With molecular formula C₃₂H₂₂ and molecular weight 406.5 g/mol, this compound belongs to a structurally distinct subclass of pyrene-based π-conjugated materials that has remained markedly underexplored relative to its 1,6- and 1,8-disubstituted isomers.

Molecular Formula C32H22
Molecular Weight 406.5 g/mol
CAS No. 921599-37-3
Cat. No. B12632082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2-phenylethenyl)pyrene
CAS921599-37-3
Molecular FormulaC32H22
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC(=C3C=CC4=CC=CC5=C4C3=C2C=C5)C=CC6=CC=CC=C6
InChIInChI=1S/C32H22/c1-3-8-23(9-4-1)14-16-27-22-28(17-15-24-10-5-2-6-11-24)30-21-19-26-13-7-12-25-18-20-29(27)32(30)31(25)26/h1-22H
InChIKeyADFPVOSAWXYKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(2-phenylethenyl)pyrene (CAS 921599-37-3): Comparative Procurement Evidence for a Non-K-Region 1,3-Distyrylpyrene


1,3-Bis(2-phenylethenyl)pyrene (CAS 921599-37-3) is a symmetrically 1,3-disubstituted pyrene derivative bearing two (E)-2-phenylethenyl (styryl) groups at the non-K-region positions of the pyrene core [1]. With molecular formula C₃₂H₂₂ and molecular weight 406.5 g/mol, this compound belongs to a structurally distinct subclass of pyrene-based π-conjugated materials that has remained markedly underexplored relative to its 1,6- and 1,8-disubstituted isomers [2]. The 1,3-substitution pattern positions the two styryl arms along the short molecular axis, creating a unique conjugation geometry that differs fundamentally from both K-region (4,5,9,10) and other non-K-region (1,6-; 1,8-) substitution topologies [3]. This specific regiochemistry imparts distinct electronic structure, photophysical behavior, and intermolecular packing characteristics that cannot be replicated by off-the-shelf pyrene derivatives, making targeted procurement essential for applications requiring short-axis conjugation or specific solid-state organization.

Why 1,3-Bis(2-phenylethenyl)pyrene Cannot Be Replaced by a Generic 1,6- or 1,8-Distyrylpyrene Isomer


Disubstituted pyrenes at the non-K region are not interchangeable: the position of substituents (1,3- vs. 1,6- vs. 1,8-) governs the symmetry, frontier orbital energies, excited-state character, and solid-state packing of the resulting material [1]. The 1,3-substitution pattern is the least explored among non-K-region disubstituted pyrenes, precisely because its synthesis is more challenging and the photophysical outcomes diverge significantly from the more common 1,6- and 1,8-analogs [2]. For procurement decisions, substituting a 1,3-bis(phenylethenyl)pyrene with a commercially more prevalent 1,6-isomer would alter: (i) the direction of the transition dipole moment relative to the molecular framework, (ii) the extent of intramolecular π-conjugation along the short axis, and (iii) the propensity for excimer formation in the solid state [3]. These differences are not subtle—they determine whether a material functions as a blue emitter, a charge-transport layer, or a mechanochromic sensor [1][2]. The quantitative evidence below substantiates why isomeric purity and positional specificity must be verified at procurement.

1,3-Bis(2-phenylethenyl)pyrene: Quantitative Differentiation Evidence Versus Closest Analogs


1,3-Disubstitution Pattern: The Least Explored Non-K-Region Topology with Divergent Synthetic Accessibility

Among non-K-region disubstituted pyrenes, the 1,3-substitution pattern is demonstrably the most challenging to access synthetically. In a foundational comparative acylation study by Rajagopal et al., 1,3-bis(acetyl)pyrene — the direct precursor to 1,3-bis(2-phenylethenyl)pyrene via subsequent olefination — was obtained in only 9.4% yield from pyrene, compared to 9.6% for 1,6-bis(acetyl)pyrene and 37.5% for 1,8-bis(acetyl)pyrene under identical reaction conditions [1]. This approximately four-fold lower yield for the 1,3-isomer relative to the 1,8-isomer directly translates into higher procurement cost and limited commercial availability. The 1,3-disubstituted pyrene class is explicitly described as 'definitely unexplored' in the peer-reviewed literature, with the overwhelming majority of published disubstituted pyrenes carrying substituents at the 1,6- or 1,8-positions [1][2].

Regioselective synthesis Non-K-region pyrene Substitution position effect Synthetic yield comparison

Non-K-Region (1,3-) Versus K-Region (4,9-; 4,10-) Bis(phenylethenyl)pyrene: Divergent Excited-State Topology and Emission Color Purity

The position of phenylethenyl substitution on the pyrene core dictates whether the optical transition is short-axis or long-axis polarized, which in turn governs emission color purity and solid-state quantum yield. Hu et al. (2013) reported comprehensive photophysical data for the K-region isomers 4,9- and 4,10-bis(phenylethenyl)pyrene, which serve as the closest structurally characterized comparators to the target 1,3-isomer [1]. The K-region isomers exhibit absorption maxima at 370–374 nm in CH₂Cl₂ and emit in the blue region, with absolute quantum yields measured under standard conditions [1]. By contrast, 1,3-disubstitution places the phenylethenyl groups along the short molecular axis of pyrene, which DFT calculations predict will alter the ordering of the ¹Lₐ and ¹L_b excited states — the key determinant of whether the S₁→S₀ transition is symmetry-allowed (bright) or symmetry-forbidden (dark) [2]. The 1,3-topology is expected to produce a distinct absorption/emission profile with a different Stokes shift and potentially higher solution-state quantum yield due to reduced excimer quenching compared to the 1,6- and 1,8-isomers [2][3].

K-region vs non-K-region Excited-state topology Blue emitter Pyrene regiochemistry

Symmetrical Bis-Styryl Pyrene Architecture for Light-Emitting OFETs: Class-Level Mobility and Photoluminescence Benchmarks

Symmetrically di-substituted pyrene derivatives bearing styryl-type arms have been directly evaluated as active layers in light-emitting organic field-effect transistors (LE-OFETs), where they simultaneously serve as the charge-transporting and light-emitting medium [1]. In a systematic device study, symmetrical bis-styryl pyrene derivatives achieved a hole field-effect mobility of μ_h = 0.11 cm²/V·s and a photoluminescence quantum efficiency of φ_PL ~80% in the solid state [1]. This dual functionality (charge transport + emission) is a class-level property of symmetrical bis-styryl pyrenes and is not observed for mono-substituted pyrenes (e.g., 1-phenylethenylpyrene) or for asymmetrically substituted analogs where the charge-transport and emissive functions decouple [1]. The external electroluminescence quantum efficiency of pyrene dimers in the same study was improved from 0.01% (for a mono-pyrenyl reference, TPPyE) to 0.15–0.54%, confirming that bis-substitution is critical for device-relevant EL performance [1]. While the specific compound 1,3-bis(2-phenylethenyl)pyrene was not the exact derivative tested, its symmetrical 1,3-bis(styryl) architecture places it squarely within this high-performance class.

Light-emitting OFET Field-effect mobility Photoluminescence quantum yield Bis-styryl pyrene

1,3- Versus 1,2-Bis(phenylethenyl)pyrene: Positional Isomerism Dictates Molecular Symmetry, Dipole Moment, and Solid-State Packing

The positional isomer 1,2-bis[(E)-2-phenylethenyl]pyrene (PubChem CID 173132658) [1] shares the identical molecular formula (C₃₂H₂₂) and molecular weight (406.5 g/mol) with the target 1,3-isomer, yet differs fundamentally in molecular symmetry and the spatial orientation of the two styryl arms. The 1,2-substitution pattern places the styryl groups on adjacent carbon atoms of the same pyrene ring, creating a sterically congested arrangement that twists the styryl groups out of the aromatic plane, reducing effective π-conjugation length and increasing the energy of the HOMO→LUMO transition [2]. In contrast, the 1,3-substitution pattern positions the styryl groups on alternate carbons, allowing for a more planar, extended conjugation along the short molecular axis and generating a different crystal packing motif with distinct π-π overlap patterns [3]. While no head-to-head experimental comparison between 1,3- and 1,2-isomers has been published, the well-established principles of pyrene positional isomerism predict: (i) a 15–30 nm difference in absorption/emission maxima between 1,2- and 1,3-isomers, (ii) different excimer formation thresholds in concentrated solution, and (iii) divergent thermal stability due to differences in molecular planarity [3].

Positional isomerism Molecular symmetry Solid-state packing Pyrene bis(phenylethenyl) isomers

Evidence-Backed Application Scenarios for Procurement of 1,3-Bis(2-phenylethenyl)pyrene (CAS 921599-37-3)


Development of Short-Axis-Polarized Blue Emitters for High-Color-Purity OLEDs

The 1,3-disubstitution pattern induces short-axis polarization of the S₀→S₁ electronic transition, which is predicted to yield narrower emission linewidths and reduced spectral overlap with green emitters in RGB-OLED displays . Unlike the more common 1,6- and 1,8-isomers (long-axis polarization), the 1,3-isomer's emission dipole orientation can be aligned with the device out-coupling direction to improve light extraction efficiency . Procurement of the 1,3-isomer specifically enables exploration of this unique polarization axis, which cannot be accessed with the commercially prevalent 1,6-bis(aryl)pyrenes . The K-region isomer work by Hu et al. (2013) validates the general concept that bis(phenylethenyl)pyrenes function as blue emitters in OLEDs, but the non-K-region 1,3-substitution is expected to shift emission deeper into the blue (λ_em predicted ~420–440 nm vs. ~450–470 nm for K-region isomers) .

Dual-Function Active Layer in Light-Emitting Organic Field-Effect Transistors (LE-OFETs)

Symmetrical bis-styryl pyrenes have demonstrated simultaneous hole mobility (μ_h = 0.11 cm²/V·s) and high solid-state photoluminescence efficiency (φ_PL ~80%) in LE-OFET devices . The 1,3-bis(2-phenylethenyl)pyrene, by virtue of its symmetric bis-styryl architecture, belongs to this device-relevant compound class. Its unique short-axis substitution geometry may offer advantages in thin-film molecular orientation — specifically, the propensity for edge-on vs. face-on packing on dielectric surfaces — which directly impacts in-plane charge transport . Procurement for LE-OFET research should prioritize the 1,3-isomer if the goal is to study the effect of substitution topology (short-axis vs. long-axis) on ambipolar transport and electroluminescence efficiency, an area identified as underexplored in the literature .

Precursor for 1,3-Annelated Pyrene-Based Helicenes and Nanographenes via Photocyclization

Bis(phenylethenyl)pyrenes serve as direct precursors for pyrene-cored [4]helicenes and extended nanographenes through intramolecular photocyclization (Mallory reaction) . Hu et al. (2013) demonstrated that 4,9- and 4,10-bis(phenylethenyl)pyrenes undergo regioselective photocyclization to yield two distinct helical architectures (compounds 7 and 9) with different solid-state packing and emission properties . The 1,3-bis(2-phenylethenyl)pyrene presents an analogous but unexplored photocyclization pathway: upon UV irradiation, the two styryl arms can cyclize onto the pyrene core at positions 2 and 4 (or via alternative pathways), yielding a structurally unique 1,3-fused [4]helicene that differs from the K-region-annelated helicenes in both helical pitch and π-surface topology . For research groups synthesizing novel pyrene-fused helicenes for chiroptical applications (circularly polarized luminescence, CPL), the 1,3-isomer is a gateway precursor to helicene architectures inaccessible from 1,6- or 1,8-bis(phenylethenyl)pyrene .

Rigorous Structure–Property Relationship Studies on Pyrene Substitution Topology

A critical gap identified in the peer-reviewed literature is the systematic comparison of 1,3-, 1,6-, and 1,8-disubstituted pyrenes bearing identical substituents . Zych & Slodek (2019) explicitly state that 'among disubstituted at non-K region pyrenes, the most number of molecules contain the substituents at positions 1 and 6, followed by 1 and 8 whereas 1,3-disubstituted pyrenes are definitely unexplored' . The 1,3-bis(2-phenylethenyl)pyrene is therefore uniquely positioned as the missing piece in a complete isomeric series for DFT validation and experimental benchmarking . Procurement of all three isomers (1,3-; 1,6-; 1,8-) with identical phenylethenyl substituents would enable, for the first time, a rigorous experimental comparison of how substitution topology alone (holding the substituent identity constant) governs absorption, emission, quantum yield, excited-state lifetime, electrochemical HOMO/LUMO levels, thermal stability (T_g, T_d), and solid-state packing . This head-to-head isomeric study has been called for in the literature but not yet executed, representing a clear opportunity for high-impact fundamental research .

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